葡萄糖酸钙一水合物

描述

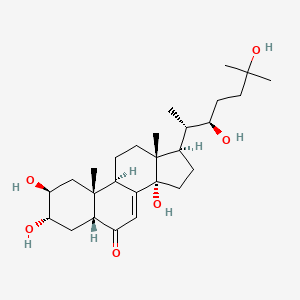

Calcium gluconate is the gluconate salt of calcium . It is used to prevent or treat calcium deficiencies . It is also used as a mineral supplement and medication when there is insufficient calcium in the diet . Supplementation may be done to treat or prevent osteoporosis or rickets, consequences of hypocalcemia .

Synthesis Analysis

Calcium gluconate can be assayed using complexometric titrations of Ca2+ ions using EDTA as a sequestering (chelating) agent which results in the formation of a relatively stable complex . The phase transformation from monohydrate to Form I was delayed to produce pure monohydrate by decreasing temperature and agitation rate, reducing the amount of solid loading, and increasing the particle size of solid loading .Molecular Structure Analysis

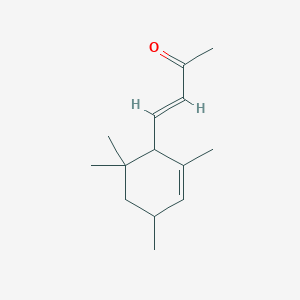

The molecular formula of Calcium gluconate monohydrate is C12H22CaO14·H2O . Its molecular weight is 448.39 . The structure of Calcium gluconate monohydrate can be found in various databases .Chemical Reactions Analysis

The phase transformation from monohydrate to Form I was investigated in water using in situ Raman spectroscopy combined with scanning electron microscopy and PXRD . The transformation kinetics were studied by the JMA model to explore how temperature influences the SMPT process .Physical And Chemical Properties Analysis

Calcium gluconate monohydrate appears as a white or almost white, crystalline or granular powder . It is sparingly soluble in water, but freely soluble in boiling water .科学研究应用

Intumescent Flame Retardant

Calcium gluconate monohydrate serves as a base-catalyzed intumescent compound. When exposed to heat, it forms a low-density, closed-cell carbonaceous foam. This foam can expand up to two hundred times its original volume, providing significant flame resistance .

Electronic Sensor Applications

The orthorhombic crystalline structure of calcium D-gluconate monohydrate makes it suitable for electronic usage, particularly in sensor applications. Its transparent nature allows for specific cut-off wavelengths, making it ideal for photonic utilization .

Pharmaceutical Standard

In the pharmaceutical industry, calcium gluconate monohydrate is used as a secondary standard for analytical applications. This includes quality control testing and calibration requirements in pharmaceutical method development .

Osteoarthritis Research

Calcium gluconate exhibits potential therapeutic effects against osteoarthritis. It has been shown to inhibit COX-2 and other related chondrocyte apoptosis, which are key factors in the progression of osteoarthritis .

CO2 Capture

Calcium D-gluconate monohydrate is used as a precursor for developing CaO-based sorbents. These sorbents are effective, durable, and cost-efficient for capturing CO2, addressing environmental concerns regarding greenhouse gas emissions .

Medical Treatment

In medicine, calcium gluconate monohydrate is utilized for treating hypocalcemia and as an antidote. Its solubility and reactivity make it a valuable compound for emergency medical treatments .

作用机制

Target of Action

Calcium gluconate monohydrate primarily targets the body’s calcium levels. Calcium is an essential mineral necessary for normal nerve, muscle, and cardiac function .

Mode of Action

Upon administration, calcium gluconate dissociates into ionized calcium in plasma . This increases the serum ionized calcium level, which is crucial for various physiological functions, including nerve transmission, muscle contraction, and cardiac function .

Biochemical Pathways

Calcium gluconate monohydrate affects the calcium signaling pathway, a crucial biochemical pathway in the body. Calcium ions play a vital role as second messengers in cell signaling pathways. The increase in serum ionized calcium levels can influence various physiological processes, including muscle contraction, nerve transmission, and the release of hormones .

Pharmacokinetics

The absorption of oral calcium salts like calcium gluconate is minimal unless chronic, high doses are given . Absorption predominantly occurs in the duodenum and is dependent on calcitriol and vitamin D . Calcium gluconate is primarily excreted in the feces (75%; as unabsorbed calcium salts) and urine (20%) .

Result of Action

The increase in serum ionized calcium levels helps maintain calcium balance and prevent bone loss when taken orally . It is used as a mineral supplement and medication when there is insufficient calcium in the diet . Supplementation may be done to treat or prevent osteoporosis or rickets, consequences of hypocalcemia .

Action Environment

The action of calcium gluconate monohydrate can be influenced by various environmental factors. For instance, the solubility of calcium is increased in an acidic environment, which can enhance its absorption . Furthermore, the presence of vitamin D is crucial for the absorption of calcium . Therefore, factors such as diet, pH levels in the body, and the presence of other nutrients can influence the action, efficacy, and stability of calcium gluconate monohydrate .

属性

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFVCRGJZBQGX-XRDLMGPZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24CaO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047226 | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66905-23-5 | |

| Record name | Calcium gluconate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066905235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium D-gluconate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM GLUCONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZN0MI5R31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes calcium gluconate monohydrate prone to solution-mediated phase transformation (SMPT), and how can this be controlled?

A1: Calcium gluconate monohydrate is a metastable form of the compound. In aqueous solutions, it tends to transform into the more thermodynamically stable Form I, especially at temperatures above 292 K. [] This SMPT can be controlled by manipulating several factors. Lowering the temperature and agitation rate during crystallization, reducing the amount of solid loading, and using larger particle sizes of the starting material have been shown to delay the transformation, allowing for the isolation of the desired monohydrate form. []

Q2: How does mechanical activation impact the structure of calcium gluconate monohydrate?

A2: Mechanical treatment, such as grinding or milling, can induce significant structural changes in calcium gluconate monohydrate crystals. This can lead to the formation of unique nanostructures like two-dimensional planes and nanotubes. [] This phenomenon is attributed to deformation-induced polymorphous conversions and transformations within the material. [, ]

Q3: What insights have researchers gained about the mechanism of deformation-induced transformations in calcium gluconate monohydrate?

A3: Research suggests that spatial molecular isomerization might play a crucial role in these transformations. [] The mechanical stress applied during activation could trigger changes in the spatial arrangement of molecules within the crystal lattice, leading to the observed polymorphous transformations and even amorphization. The simultaneous presence of both the initial and transformed molecular structures further supports this hypothesis. []

Q4: How can calcium gluconate monohydrate be synthesized electrochemically?

A4: An environmentally friendly electrochemical method utilizes an aqueous glucose solution in the presence of potassium bromide (KBr) and calcium carbonate (CaCO3). [] Electrolysis of this solution produces gluconic acid, which subsequently reacts with calcium carbonate to yield calcium gluconate. This method has been refined to eliminate the need for bromide additives and allows for ethanol recycling, making the process more sustainable. []

Q5: What applications does calcium gluconate monohydrate have in material science?

A5: Calcium gluconate monohydrate demonstrates potential as a precursor for the development of intumescent materials. [] Intumescent materials expand and char when exposed to heat, acting as effective fire retardants. Studies on the thermal decomposition of calcium gluconate monohydrate provide valuable information for optimizing its incorporation into such materials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

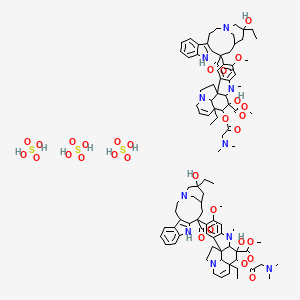

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)

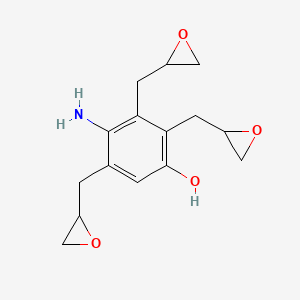

![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)